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Beta-defensin 6

Cat. No.: B1578051
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Description

Beta-defensin 6 (hBD-6) is a cationic host defense peptide that is part of the innate immune system . It is constitutively expressed in several tissues, including the epithelial cells of the epididymis, testis, and lung . Like other defensins, hBD-6 exhibits a conserved tertiary structure stabilized by three disulfide bonds, which features three antiparallel β-sheets and a single α-helix . This structure is crucial for its stability and function in research settings. This peptide is a valuable tool for investigating the role of innate immunity in cancer. Research indicates that hBD-6 can interact with microvesicles shed by breast cancer cells (such as MDA-MB-231 and MCF-7) and with the chemokine receptor CCR2, which is implicated in regulating survival and migration in breast cancer cells . These interactions suggest a potential role for hBD-6 in modulating the tumor microenvironment, making it a compound of interest for oncology and immunology research. The primary applications for this compound in research include: - Innate Immunity Studies: Exploring the function of defensins in the first line of host defense against pathogens . - Cancer Research: Investigating the molecular interactions between host defense peptides and cancer cells, including mechanisms of immune evasion and tumor progression . - Chemotaxis & Signaling: Studying the peptide's ability to interact with chemokine receptors like CCR2 and its potential role in immune cell recruitment . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

QGVRNHVTCRIYGGFCVPIRCPGRTRQIGTCFGRPVKCCRRW

Origin of Product

United States

Discovery and Initial Characterization of Beta Defensin 6 Defb6

Identification and Cloning Strategies for DEFB6

The identification of new beta-defensin genes, including DEFB6, has been significantly advanced by genomics-based approaches. researchgate.net Researchers utilized the knowledge that all known defensin (B1577277) genes in the human genome are clustered in a region on chromosome 8p22-p23. researchgate.net By analyzing the DNA sequence of large-insert genomic clones from this area, specifically a contig containing the human beta-defensin-2 (HBD-2) gene, they were able to identify novel defensin genes. researchgate.net

One such strategy involved translating the genomic sequence in all six possible reading frames and searching for the characteristic six-cysteine pattern of beta-defensins. aai.org This method led to the identification of several potential beta-defensin genes. aai.org A subsequent search against the expressed sequence tag (EST) database confirmed a sequence identical to the DEFB6 gene. aai.org

In mice, a homologous gene for human DEFB6 was identified by searching the public mouse nucleotide database for genomic sequences with homology to the human DEFB6 gene. aai.org The expression of this mouse homolog, initially termed defb11, was confirmed using reverse transcription-polymerase chain reaction (RT-PCR), as well as 5'- and 3'-RACE (Rapid Amplification of cDNA Ends) on mouse epididymis RNA. aai.org

The general cloning strategy for beta-defensin genes often involves comparing genomic and cDNA sequences, which typically reveals a two-exon structure. nih.gov The first exon encodes the signal peptide, while the second exon encodes the mature peptide containing the signature six-cysteine motif. nih.govoup.comfrontiersin.org

Predicted Peptide Features and Orthologous Relationships

The predicted peptide of Beta-defensin 6, like other beta-defensins, possesses a characteristic structure essential for its function. The defining feature is the six-cysteine motif, which forms three intramolecular disulfide bonds, creating a stable, triple-stranded beta-sheet structure. frontiersin.orgfrontiersin.org While the amino acid sequences of beta-defensins can be quite diverse, the cysteine motif is highly conserved. frontiersin.org

The DEFB6 gene is comprised of two exons. aai.org The first exon encodes a signal peptide, and the second exon encodes the mature peptide which includes the six-cysteine domain. pnas.org The human DEFB6 gene is located on chromosome 8, situated between the genes for human beta-defensin 4 (hBD-4) and human beta-defensin 5 (hBD-5). aai.org

Orthologs of human DEFB6 have been identified in other species, highlighting the evolutionary conservation of this gene. In mice, the ortholog is known as mouse beta-defensin 11 (mBD-11). aai.org The predicted amino acid sequence of mBD-11 shares significant identity (70.9%) with the corresponding sequence of human hBD-6. aai.org Like its human counterpart, mBD-11 is composed of two exons separated by an intron. aai.org The discovery of these orthologous relationships suggests that DEFB6 plays a conserved role in the innate immunity of different mammalian species.

Table 1: Predicted Features of Human this compound and its Mouse Ortholog

FeatureHuman this compound (hBD-6)Mouse Beta-Defensin 11 (mBD-11)
Gene Name DEFB106ADefb11
Location Chromosome 8p23.1 wikipedia.orgChromosome 8 oup.com
Structure 2 exons aai.org2 exons aai.org
Key Peptide Feature Conserved six-cysteine motif aai.orgConserved six-cysteine motif oup.com
Amino Acid Identity N/A70.9% identity with hBD-6 aai.org

Initial Reports on Species-Specific Variants of this compound (e.g., mouse mBD-6, human hBD6)

Initial research on species-specific variants of this compound has revealed important details about their expression and characteristics.

Human this compound (hBD-6): The gene for human this compound (also referred to as DEFB106A) was identified as part of a larger effort to characterize the beta-defensin gene cluster on human chromosome 8. aai.orgwikipedia.org Early reports indicated that the expression of hBD-6, along with hBD-5, is notably restricted to the epididymis. researchgate.netaai.org The hBD-6 gene consists of two exons separated by a 3575-bp intron. aai.org The predicted peptide conserves the six-cysteine motif identical to that of hBD-4. aai.org Subsequent research has involved the successful recombinant expression and purification of hBD-6 in Escherichia coli, which has enabled further functional studies. researchgate.netnih.gov

Mouse this compound (mBD-6): A novel mouse β-defensin, initially named mBD-6, was discovered and found to be predominantly expressed in skeletal muscle. asm.org It is important to note that this mBD-6 is distinct from the mouse ortholog of human hBD-6, which is mBD-11. aai.org Further research has also detected mBD-6 expression in the mouse epididymis. aai.org The gene encoding mBD-6 in mice is identified as Defb6. biocat.com The discovery of different beta-defensins, sometimes with overlapping nomenclature in different species, underscores the complexity and diversity of this gene family.

Genomic Organization and Transcriptional Landscape of Defb6

Gene Structure and Exon-Intron Organization of DEFB6

The DEFB6 gene, like other beta-defensin genes, exhibits a conserved two-exon structure. nih.gov The first exon typically encodes the 5' untranslated region (UTR) and a signal peptide, which directs the protein for secretion. nih.gov The second exon encodes the mature peptide, including the characteristic six-cysteine motif that is fundamental to its structure and function. nih.gov

In mice, the Defb6 gene is also composed of two exons. ensembl.orgresearchgate.net The transcript length is 323 base pairs, which translates into a 63-amino acid protein. ensembl.org The gene structure of beta-defensins, including DEFB6, is generally simple with a small number of exons and introns. gene-quantification.de This organization is thought to facilitate rapid gene expression in response to microbial threats. The correspondence between exon organization and protein domains suggests a modular assembly of the gene. nih.gov

FeatureHuman DEFB106A/B (aliases for DEFB6)Mouse Defb6
Exon Number 2 nih.gov2 ensembl.org
Transcript Length (bp) Not specified323 ensembl.org
Protein Length (amino acids) Not specified63 ensembl.org
Key Structural Elements Exon 1: Signal Peptide; Exon 2: Mature Peptide with six-cysteine motif nih.govSimilar structure with signal peptide and mature peptide domains. ensembl.org

Chromosomal Localization and Gene Clustering of DEFB6 Loci (e.g., 8p23.1 in humans)

In humans, the DEFB6 gene, also known as DEFB106A and DEFB106B, is located on chromosome 8 at position 8p23.1. jax.orggenecards.orggenenames.orgphysiology.orgwikipedia.org This region is a hotspot for a cluster of beta-defensin genes. genecards.orgphysiology.org The clustering of these genes suggests they arose from gene duplication events and have been maintained due to their essential functions in innate immunity. genenames.org The human chromosome 8p23.1 region contains at least two copies of a duplicated beta-defensin cluster, resulting in two identical copies of DEFB106, designated as DEFB106A and DEFB106B, arranged in a head-to-head orientation. genecards.orgwikipedia.org

In mice, the orthologous gene, Defb6, is found on chromosome 8 in a region designated as 8 A1.3 or 8 A3. researchgate.netjax.orgscbt.com This region is also a cluster for several other beta-defensin genes, indicating a conserved syntenic relationship between the human and mouse genomes for this gene family. researchgate.net The clustering of beta-defensin genes is a common feature across vertebrate species, with four to five clusters found in humans, mice, rats, and dogs. researchgate.net

SpeciesChromosomal LocationGene Cluster Information
Human 8p23.1 jax.orggenecards.orggenenames.orgphysiology.orgwikipedia.orgPart of a dense cluster of beta-defensin genes. genecards.orgphysiology.org Contains duplicated DEFB106A and DEFB106B genes. genecards.orgwikipedia.org
Mouse Chromosome 8 A1.3 / 8 A3 researchgate.netjax.orgscbt.comLocated within a cluster of murine beta-defensin genes. researchgate.net

Copy Number Variation (CNV) of DEFB6 Genes Across Species

Copy number variation (CNV) is a significant source of genetic diversity and plays a crucial role in the evolution and function of the beta-defensin gene family. nih.govnih.gov

The 8p23.1 region in humans, which harbors DEFB6, is a known hotspot for CNV, with individuals carrying between 2 to 12 copies of the defensin (B1577277) gene cluster. nih.govleibniz-fli.de The frequency of these CNVs can vary significantly among different populations. nih.govnih.gov For instance, studies have shown differences in the copy numbers of the DEFB4/103A cluster, which is also in the 8p23.1 region, between self-identified white and black individuals in US cohorts. nih.gov In cattle, extensive CNV of beta-defensin genes has also been observed across different breeds. royalsocietypublishing.orgle.ac.ukfrontiersin.orgresearchgate.net The distribution of CNVs across autosomes can be variable, with some chromosomes showing a higher number of CNV regions than others. frontiersin.org

CNVs can directly impact gene expression levels, often through a gene dosage effect where a higher copy number leads to increased transcript and protein levels. elifesciences.orgnih.gov Studies in mice have demonstrated that a high percentage of genes located within CNV regions are differentially expressed. nih.govnih.gov The expression of most genes within CNVs is correlated with their copy number. nih.gov In cattle, the expression levels of four beta-defensin genes, including DEFB103, were found to be correlated with their genomic copy numbers. royalsocietypublishing.orgle.ac.ukresearchgate.net This suggests that CNV is a key mechanism for regulating the amount of beta-defensin peptides produced, which can in turn influence the effectiveness of the innate immune response.

The presence of CNV in the beta-defensin gene cluster suggests that this variation is subject to evolutionary pressures. elifesciences.org The ability to modulate gene expression through CNV can be advantageous, allowing for rapid adaptation to changing environments and pathogen challenges. elifesciences.orgelifesciences.org The variation in copy number can provide the raw material for natural selection to act upon, potentially leading to the evolution of new gene functions. elifesciences.orgelifesciences.org The high variability of beta-defensin CNVs across different species and populations points to a dynamic evolutionary history, likely driven by host-pathogen co-evolution. nih.govnih.gov

Impact of CNV on DEFB6 Gene Expression Levels

Comparative Genomics of DEFB6 Across Vertebrate Species

Comparative genomics provides insights into the evolutionary history and functional conservation of genes like DEFB6. nih.govwikipedia.org The beta-defensin gene family is ancient, with origins predating the divergence of mammals and birds. physiology.org Synteny group D, which contains DEFB6, is thought to have arisen after the most ancient beta-defensin synteny group (group A). researchgate.net

Orthologs of human DEFB6 (DEFB106A/B) have been identified in various vertebrate species, including mice (Defb6), cattle, and chimpanzees. physiology.orgjax.orgroyalsocietypublishing.org The conservation of the gene cluster on human chromosome 8 and mouse chromosome 8 highlights a shared evolutionary origin. researchgate.netphysiology.org Phylogenetic analysis of beta-defensin genes across species reveals distinct clades that correspond to the syntenic clusters, suggesting that each cluster arose from a common ancestor. researchgate.net The study of these genes across different vertebrate lineages helps to understand the evolution of the innate immune system and the specific roles that genes like DEFB6 play in host defense. vertebrategenomesproject.orgpasteur.fr

SpeciesOrtholog(s)Chromosomal LocationKey Findings from Comparative Genomics
Human DEFB106A, DEFB106B8p23.1 genecards.orggenenames.orgPart of a large, duplicated beta-defensin gene cluster. genecards.org
Mouse Defb6Chromosome 8 A1.3/A3 jax.orgscbt.comConserved synteny with the human 8p23.1 region. researchgate.netphysiology.org
Cattle DEFB6 orthologsChromosome 27 royalsocietypublishing.orgle.ac.ukExtensive CNV and identification of 35 bovine beta-defensins with 1:1 human orthologues. royalsocietypublishing.orgle.ac.ukresearchgate.net
Platypus -Chromosome X1 researchgate.netThe beta-defensin cluster containing DEFB6 (synteny group D) appears to have formed after the ancestral cluster. researchgate.net

Phylogenetic Analysis of DEFB6 Orthologs

Phylogenetic studies indicate that beta-defensins are an ancient component of the vertebrate immune system, with the ancestral gene predating the divergence of fish and tetrapods. physiology.org The evolutionary history of beta-defensins suggests they emerged from an ancestral "big defensin" gene found in invertebrates, through processes like exon shuffling or intronization. researchgate.netnih.gov This deep evolutionary origin underscores their fundamental role in host defense.

The evolution of the beta-defensin gene family has been marked by an accelerated rate of evolution, driven by positive selection, particularly in the region encoding the mature peptide. oup.com This rapid evolution allows for diversification of function, likely as a response to the diversity of pathogens encountered by the host. oup.com

In mammals, the beta-defensin gene family has expanded through multiple rounds of gene duplication and divergence. frontiersin.org Phylogenetic analysis of murine beta-defensin genes places Defb6 within a specific subgroup that includes Defb3, Defb4, Defb5, and Defb7. oup.com Orthologs of human beta-defensin genes are found across various primate, rodent, and canine species, indicating a common ancestral origin before the divergence of these lineages. physiology.orgd-nb.info Specifically, mouse Defb6 is considered orthologous to human DEFB4A and DEFB4B. nih.govalliancegenome.org Phylogenetic trees constructed using beta-defensin sequences from various mammals, including cattle, help in identifying 1:1 orthologs and lineage-specific gene expansions. royalsocietypublishing.orgle.ac.uk

Table 1: Known Orthologs of Human Beta-defensin Cluster Genes
Human GeneMouse OrthologBovine Ortholog ClusterChimpanzee OrthologDog Ortholog
DEFB4A/DEFB4BDefb6 nih.govalliancegenome.orgCluster D physiology.orgle.ac.ukPresent physiology.orgPresent physiology.org
DEFB105--Present (similar) nih.gov-
DEFB106--Present (similar) nih.gov-
DEFB107--Present (similar) nih.gov-

Synteny and Gene Conservation within Beta-Defensin Clusters

Beta-defensin genes are not randomly distributed throughout the genome but are organized into dense clusters in specific chromosomal regions. physiology.org In humans, the major beta-defensin gene cluster, which includes DEFB6 (as part of a copy number variable region often associated with DEFB106), is located on chromosome 8p23.1. nih.govpnas.orgresearchgate.net This region also harbors alpha-defensin genes, suggesting a shared evolutionary origin from a common ancestral beta-defensin. frontiersin.orgresearchgate.net

Remarkable synteny, or conserved gene order and orientation, is observed for these beta-defensin clusters across different mammalian species, including humans, mice, rats, dogs, and chimpanzees. physiology.org This indicates that the clustered organization was established before the divergence of these species. The main human cluster on chromosome 8p23.1 is syntenic with regions on mouse chromosome 8, rat chromosome 16, and dog chromosome 39. physiology.orgresearchgate.net In cattle, four distinct beta-defensin clusters have been identified, with the cluster on bovine chromosome 27 being orthologous to the main cluster on human chromosome 8. physiology.orgle.ac.uk

The platypus genome provides further insight into the ancient origins of these clusters. The synteny group that contains DEFB6 (Synteny Group D) appears to have formed after the divergence of birds and mammals but before the major mammalian lineages diverged from one another. researchgate.netresearchgate.net This makes it one of the more ancient beta-defensin clusters.

An outstanding feature of the human beta-defensin cluster on chromosome 8p23.1 is its high degree of copy number variation (CNV). pnas.orgdeciphergenomics.orgnih.gov The number of copies of a segment containing several beta-defensin genes, including DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107, can vary significantly among individuals, with diploid copy numbers commonly ranging from two to seven, but sometimes reaching up to twelve. pnas.orgsemanticscholar.org This CNV is a major source of genetic diversity in the human population and has been linked to susceptibility to inflammatory diseases. deciphergenomics.orgnih.gov

Table 2: Synteny of the Major Beta-Defensin Gene Cluster Across Species
SpeciesChromosome LocationNotes
Human (Homo sapiens)8p23.1 nih.govpnas.orgContains DEFB6 within a highly copy-number-variable region. pnas.orgsemanticscholar.org
Mouse (Mus musculus)8 A1.3 nih.govresearchgate.netCluster containing Defb6 shows conserved synteny with the human cluster. physiology.org
Cattle (Bos taurus)Chromosome 27 (Cluster D) physiology.orgle.ac.ukOrthologous to the human chromosome 8 cluster. physiology.orgle.ac.uk
Dog (Canis lupus familiaris)Chromosome 39 researchgate.netOrthologous genes are conserved in order and orientation. physiology.org
Platypus (Ornithorhynchus anatinus)Chromosome X1 researchgate.netresearchgate.netRepresents an ancient synteny group (Group D) containing DEFB6. researchgate.netresearchgate.net

Expression Patterns and Cellular Localization of Beta Defensin 6

Constitutive Expression Profiling of DEFB6

Constitutive expression refers to the baseline level of gene expression in the absence of specific stimuli. DEFB6 exhibits a distinct pattern of tissue and cell-type-specific constitutive expression.

Research has identified DEFB6 expression in a range of tissues, although the primary sites can differ between species.

In mice, the ortholog mBD-6 was first identified as being predominantly expressed in skeletal muscle . nih.gov Further studies confirmed its expression in other tissues, including the esophagus , tongue , and trachea . nih.gov The epididymis-specific expression pattern of mBD-6 has also been well-characterized. frontiersin.org

In humans, DEFB106 is notably expressed in the male reproductive system, specifically the epididymis and testis , as well as in the lung . spandidos-publications.comnih.gov Immunohistochemical analysis has also localized native DEFB106 protein in the bone marrow and skin . spandidos-publications.com

Table 1: Tissue-Specific Expression of Beta-Defensin 6 (DEFB6) and its Orthologs

Tissue Human (DEFB106) Mouse (mBD-6)
Skeletal Muscle nih.gov
Esophagus nih.gov
Tongue nih.gov
Trachea nih.gov
Epididymis spandidos-publications.comnih.gov frontiersin.org
Testis spandidos-publications.comnih.gov
Lung spandidos-publications.comnih.gov
Bone Marrow spandidos-publications.com

Beta-defensins are primarily synthesized by epithelial cells, which form the barrier between the body and the external environment. nih.govfrontiersin.org This localization is critical for providing a first line of defense against invading pathogens at mucosal surfaces. spandidos-publications.com

As a member of this family, DEFB6 expression is largely attributed to epithelial cells in the tissues where it is found. jmb.or.kr For instance, the bovine beta-defensin, Tracheal Antimicrobial Peptide (TAP), which is homologous to DEFB6, is specifically expressed in the ciliated epithelial cells of the trachea. nih.govresearchgate.net In addition to epithelial cells, some beta-defensins can be expressed by certain immune cells . nih.gov For example, various human beta-defensins are expressed by dendritic cells and macrophages, highlighting their role in modulating immune responses. jmb.or.krnih.gov

Tissue-Specific Expression (e.g., skeletal muscle, esophagus, tongue, trachea, epididymis, testis, lung)

Inducible Expression of DEFB6 Under Stimuli

While constitutively expressed in certain tissues, DEFB6 expression can be significantly upregulated in response to various stimuli, including components of microbial pathogens and host-derived inflammatory signals.

The innate immune system recognizes conserved microbial structures known as PAMPs. A key PAMP from Gram-negative bacteria is lipopolysaccharide (LPS).

Studies have shown that beta-defensin expression is inducible by LPS. researchgate.netmdpi.com In animal models of endotoxemia, which involves systemic inflammation induced by LPS, the expression of mBD-6 was notably induced in the lung . nih.gov Furthermore, purified human DEFB106 protein demonstrates a high affinity for LPS, which may be a mechanism to neutralize its inflammatory effects. spandidos-publications.com The induction of beta-defensins by LPS in epithelial cells is often mediated through the activation of transcription factors like NF-κB. nih.gov

Pro-inflammatory cytokines are signaling molecules that orchestrate the immune response. The expression of many beta-defensins is upregulated by these cytokines, integrating them into the broader inflammatory cascade. For example, the expression of human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3) is induced in epithelial cells by cytokines such as Interleukin-1 alpha (IL-1α) , Interleukin-1 beta (IL-1β) , and Tumor Necrosis Factor-alpha (TNF-α) . aai.orgoup.comaai.org

While direct studies specifically detailing the induction of DEFB6 by a wide array of cytokines are limited, the regulation of the homologous bovine beta-defensin, TAP, offers insight. The expression of TAP in tracheal epithelial cells is inhibited by pretreatment with V₂O₅ and then stimulated by inflammatory cytokines like IL-1β and TNF-α . oup.com This suggests that DEFB6 expression is likely regulated by similar pro-inflammatory mediators as part of the host defense mechanism in tissues like the lungs and trachea.

Gene expression can be modulated by systemic factors such as hormones and nutritional status.

Hormonal Influences: Given its prominent expression in the epididymis and testis, the regulation of DEFB6 by sex hormones is probable. spandidos-publications.comnih.gov Androgens are critical for the function of the male reproductive tract. nih.govunesp.br Studies in mice have shown that the expression of numerous epididymal beta-defensins is differentially regulated by androgens. nih.govnih.gov Some are fully dependent on androgens, others are partially regulated, and a few are expressed independently of androgen levels. nih.govnih.gov This regulation is often direct, involving androgen receptor binding sites in the promoter regions of the defensin (B1577277) genes. nih.gov

Table 2: Inducible Expression of Beta-Defensin Family Members

Inducer Category Specific Inducer Target Beta-Defensin Effect on Expression
PAMPs Lipopolysaccharide (LPS) mBD-6 (in lung) Induction nih.gov
Lipopolysaccharide (LPS) hBD-2 Induction aai.org
Pro-Inflammatory Cytokines IL-1β, TNF-α TAP (bovine) Induction oup.com
IL-1α hBD-2 Induction aai.org
Hormones Androgens Multiple epididymal β-defensins (mouse) Differential Regulation nih.govnih.gov
Nutrition Negative DCAD Diet DEFB6 (bovine neutrophils) Increased Expression researchgate.net
High-Fat Diet Cardiac β-defensins (rat) Upregulation scirp.org

Pro-Inflammatory Cytokines and Chemokines

Intracellular and Secreted Localization of this compound Peptide

The cellular localization of this compound (DEFB106) exhibits both intracellular and secreted patterns, suggesting multiple mechanisms of action. Beta-defensins, as a family, are primarily expressed in epithelial cells. frontiersin.org They are typically synthesized as precursor molecules with a hydrophobic leader sequence that is cleaved upon secretion. frontiersin.org

Research has shown that native DEFB106 can be found in the nucleus of cells in the epididymis, bone marrow, and skin. spandidos-publications.com This nuclear localization is noteworthy as it differs from its orthologous gene in mice, suggesting species-specific functions. spandidos-publications.com The presence of DEFB106 within the nucleus implies potential roles in regulating gene expression or other nuclear processes, a function that is increasingly being recognized for some defensins. mdpi.com

In addition to its intracellular presence, DEFB106 is also a secreted peptide. spandidos-publications.com This is consistent with the general function of beta-defensins, which are secreted to form a protective barrier on epithelial surfaces. frontiersin.orgacademie-sciences.fr The secreted form of DEFB106 exhibits antimicrobial activity against a range of pathogens, including Escherichia coli, Candida albicans, and Staphylococcus aureus. spandidos-publications.comwikipedia.org This broad-spectrum activity is a hallmark of defensins and is crucial for the initial defense against invading microbes. spandidos-publications.comarvojournals.org

The secretion of beta-defensins can be constitutive or induced by inflammatory stimuli. frontiersin.orgnih.gov For instance, the expression of some beta-defensins is upregulated in response to bacterial components like lipopolysaccharide (LPS). nih.gov DEFB106 has been shown to have a high affinity for LPS, a major component of the outer membrane of Gram-negative bacteria. spandidos-publications.com This interaction is a key step in its antimicrobial action, likely leading to the disruption of the bacterial membrane. spandidos-publications.com

The ability of DEFB106 to be both retained within the cell and secreted allows it to participate in both intracellular defense mechanisms and the neutralization of extracellular threats. This dual localization underscores the multifaceted role of DEFB106 in the innate immune system.

Table 1: Expression and Localization of this compound

Tissue/Cell TypeExpression LevelCellular LocalizationReference
EpididymisHighNucleus spandidos-publications.com
TestisHighNot specified spandidos-publications.com
LungHighNot specified spandidos-publications.com
Bone MarrowDetectedNucleus spandidos-publications.com
SkinDetectedNucleus spandidos-publications.com
PlateletsDetectedExtragranular cytoplasm plos.org

Molecular Mechanisms Regulating Defb6 Expression

Transcriptional Regulation of DEFB6 Gene

The transcription of the DEFB6 gene is managed by several key signaling pathways and transcription factors that respond to external stimuli, such as pathogens and inflammatory cytokines.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the immune response to infection. wikipedia.org NF-κB controls the transcription of numerous genes, including those for cytokines and other molecules involved in inflammation. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Various stimuli, including bacterial or viral antigens and cytokines, can trigger signaling cascades that lead to the activation of the IκB kinase (IKK) complex. wikipedia.orgnih.gov This complex phosphorylates IκB proteins, marking them for degradation and allowing NF-κB to translocate to the nucleus. wikipedia.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including the gene for Interleukin-6 (IL-6), to initiate transcription. researchgate.net This pathway is a crucial component of both innate and adaptive immunity. nih.gov

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes such as inflammation, cell stress response, proliferation, and apoptosis. thermofisher.com In mammals, there are at least three major MAPK signaling modules: ERK, JNK, and p38. thermofisher.com These pathways are activated by various extracellular stimuli, including cytokines and environmental stress. unc.edunih.gov The activation cascade involves a three-tiered kinase module of MAP3Ks, MAP2Ks, and the MAPKs themselves. nih.gov Activated MAPKs can then phosphorylate numerous cytoplasmic proteins and translocate to the nucleus to modulate transcription factors like c-Jun and c-Fos, thereby controlling gene expression. thermofisher.comnih.gov The JNK and p38 pathways, in particular, are strongly associated with the generation of pro-inflammatory cytokines. researchgate.net These MAPK pathways can also lead to the activation of NF-κB, integrating multiple signaling inputs to regulate inflammatory gene expression. researchgate.net

Table 1: Key MAPK Signaling Pathways and Their Roles

PathwayActivating StimuliKey Functions in Gene Regulation
ERK Growth factors, mitogensPrimarily regulates cell proliferation, differentiation, and survival. thermofisher.comresearchgate.net
JNK Cytokines, growth factors, pathogens, cellular stress thermofisher.comresearchgate.netActivates transcription factors like c-Jun; linked to inflammation, apoptosis, and oncogenic transformation. thermofisher.comnih.gov
p38 Inflammatory cytokines, lipopolysaccharides (LPS), UV light, osmotic shock thermofisher.comActivates transcription factors, playing a key role in responses to stress and inflammation. nih.govfrontiersin.org

Besides NF-κB, other transcription factors are involved in regulating inflammatory gene expression. Nuclear Factor for Interleukin-6 (NF-IL6), also known as C/EBP-β, is a key transcription factor that binds to an IL-1 responsive element in the human IL-6 gene promoter. frontiersin.org Its expression is induced by stimuli like LPS, IL-1, and TNF-α. frontiersin.org NF-IL6 can act synergistically with the p65 subunit of NF-κB to strongly activate the promoters of inflammatory cytokines like IL-6 and IL-8. nih.govnih.gov This synergistic action requires the binding sites for both transcription factors to be present in the gene's promoter. nih.gov The interaction between NF-IL6 and NF-κB may be crucial for a coordinated inflammatory response. nih.gov

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. thermofisher.comgenome.jp They recognize conserved molecular patterns on pathogens, known as pathogen-associated molecular patterns (PAMPs). embopress.org This recognition triggers signaling cascades that lead to the activation of innate immunity. genome.jp Most TLR signaling pathways utilize the adaptor protein MyD88, which initiates a cascade involving IRAK kinases and TRAF6. thermofisher.comembopress.org This ultimately leads to the activation of both the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines. thermofisher.comfrontiersin.org Therefore, TLR signaling acts as a primary upstream activator for the key transcriptional pathways that control the expression of defensins and other immune response genes. frontiersin.orgnih.gov

Other Transcription Factors and Regulatory Elements (e.g., NF IL-6)

Epigenetic Modulations of DEFB6 Expression

Epigenetic mechanisms, which alter gene expression without changing the DNA sequence, are critical for regulating gene activity. nih.gov These processes include DNA methylation and histone modifications. frontiersin.org

DNA methylation is a major epigenetic mechanism that typically leads to gene silencing when it occurs in the promoter regions of genes. plos.orgnih.gov This process involves the addition of a methyl group to cytosine residues, primarily at CpG islands, by DNA methyltransferases (DNMTs). plos.orgelifesciences.org The methylation status of a gene's promoter can determine whether it is transcribed. For instance, a heavily methylated promoter is often associated with transcriptional silencing. plos.org The regulation of DNA methylation is dynamic, with enzymes that can establish and maintain these patterns, influencing cellular differentiation and development. nih.govplos.org While promoter methylation usually silences genes, methylation within the gene body can sometimes be associated with active gene expression. elifesciences.org Therefore, the specific pattern of DNA methylation across the DEFB6 gene locus is a key factor in controlling its transcriptional accessibility.

Table 2: Compounds and Proteins Mentioned

NameAbbreviation / Alias
Beta-defensin 6DEFB6
c-Jun N-terminal kinaseJNK
Extracellular signal-regulated kinaseERK
Interleukin-1IL-1
Interleukin-6IL-6
Interleukin-8IL-8
LipopolysaccharideLPS
Mitogen-activated protein kinaseMAPK
Myeloid differentiation primary response 88MyD88
Nuclear Factor kappa BNF-κB
Nuclear Factor for Interleukin-6NF-IL6 / C/EBP-β
Tumor necrosis factor-alphaTNF-α

Histone Modifications and Chromatin Remodeling (e.g., HDAC1)

The accessibility of the DEFB6 gene for transcription is profoundly influenced by the dynamic state of the surrounding chromatin, which is governed by histone modifications and chromatin remodeling complexes. Histone modifications are covalent post-translational modifications (PTMs) of histone proteins that alter their interaction with DNA and regulatory proteins, thereby modulating gene expression. cd-genomics.combiomodal.com

Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone tails, is a hallmark of transcriptionally active chromatin. biomodal.comlaskerfoundation.org This modification neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA, which leads to a more relaxed chromatin structure that is accessible to the transcriptional machinery. laskerfoundation.orglibretexts.org Conversely, the removal of acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin state, generally associated with transcriptional repression. cd-genomics.comfrontiersin.org

While direct studies detailing the specific histone code at the DEFB6 locus are limited, the general principles of beta-defensin regulation suggest a crucial role for these epigenetic marks. Evidence points to the involvement of HDAC1, a class I histone deacetylase, in controlling the expression of beta-defensins in epithelial cells. nih.gov HDAC1 is a component of several corepressor complexes that are recruited to gene promoters to mediate transcriptional silencing. uniprot.orgmdpi.com It is plausible that in the absence of an inflammatory stimulus, HDAC1 is recruited to the DEFB6 gene promoter, maintaining a state of low histone acetylation and thereby repressing its basal expression. Upon stimulation, the dissociation or inhibition of HDAC1 would lead to increased histone acetylation and subsequent gene activation. nih.govnih.gov

In addition to acetylation, histone methylation on lysine and arginine residues also plays a critical role in regulating gene expression, with the outcome (activation or repression) being dependent on the specific residue methylated and the degree of methylation. cd-genomics.combiomodal.comnih.gov For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active promoters, whereas trimethylation at lysine 27 (H3K27me3) is a marker of transcriptional repression. cd-genomics.comembopress.org The precise methylation status of the DEFB6 gene in different cellular contexts remains an area for further investigation.

Chromatin remodeling complexes, such as the SWI/SNF complex, utilize the energy from ATP hydrolysis to reposition or evict nucleosomes, thereby altering the accessibility of DNA to transcription factors. nih.gov The recruitment of these complexes is often guided by specific histone modifications and transcription factors, highlighting the interplay between these regulatory layers. In the context of intestinal epithelial cells, where DEFB6 is expressed, chromatin remodeling is essential for regulating gene expression in response to environmental cues. nih.gov It is likely that the activation of DEFB6 transcription involves the coordinated action of histone-modifying enzymes and chromatin remodelers to create a permissive chromatin environment at its gene locus.

Table 1: Key Histone Modifications and Their General Role in Gene Regulation

ModificationEnzyme FamilyGeneral Function in Transcription
AcetylationHistone Acetyltransferases (HATs)Activation
DeacetylationHistone Deacetylases (HDACs)Repression
Methylation (e.g., H3K4me3)Histone Methyltransferases (HMTs)Activation
Methylation (e.g., H3K27me3)Histone Methyltransferases (HMTs)Repression

This table provides a general overview of the function of major histone modifications. The specific impact on a particular gene, such as DEFB6, can be context-dependent.

Post-Transcriptional and Post-Translational Regulation

Following transcription, the regulation of DEFB6 expression continues at the post-transcriptional and post-translational levels. These control mechanisms add further layers of complexity to the fine-tuning of DEFB6 production and activity.

Post-transcriptional regulation governs the fate of the DEFB6 mRNA transcript, including its processing, stability, and translation efficiency. arxiv.org The stability of mRNA molecules is a critical determinant of the amount of protein produced. While specific data on the regulation of DEFB6 mRNA stability is not extensively documented, it is known that the half-life of mRNAs can be modulated by RNA-binding proteins and microRNAs that recognize sequences typically located in the 3' untranslated region (UTR) of the transcript.

Post-translational modifications (PTMs) of the DEFB6 protein are crucial for its maturation and biological activity. thermofisher.comnews-medical.net A key PTM for DEFB6 is proteolytic cleavage. The protein is initially synthesized as an inactive precursor, or propeptide. This propeptide is then cleaved by the enzyme trypsin to release the mature, active DEFB6 peptide. googleapis.com This processing step ensures that the potent antimicrobial activity of DEFB6 is unleashed only at the appropriate time and location.

Another significant post-translational feature of DEFB6 is the formation of intramolecular disulfide bonds. These bonds are critical for the correct three-dimensional folding of the peptide, which is essential for its antimicrobial function. The specific arrangement of these bonds is a characteristic feature of beta-defensins.

Table 2: Known Post-Translational Modifications of this compound

Modification TypeDescriptionFunctional Consequence
Proteolytic CleavageThe inactive propeptide is cleaved by trypsin.Activation of the mature peptide.
Disulfide Bond FormationFormation of intramolecular disulfide bridges.Essential for proper protein folding and antimicrobial activity.

Biological Functions and Mechanistic Roles of Beta Defensin 6

Antimicrobial Activity of Beta-Defensin 6

Spectrum of Activity Against Microorganisms

Beta-defensins, including BD-6, exhibit a broad spectrum of antimicrobial activity. prospecbio.comnih.gov They are effective against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. prospecbio.comprospecbio.comnih.gov The positively charged nature of these peptides facilitates their interaction with the negatively charged components of microbial cell membranes. ebi.ac.uktandfonline.com

The antimicrobial efficacy of beta-defensins can be influenced by the specific pathogen. For instance, studies on other beta-defensins have shown varying levels of activity against different bacterial species. nih.govpeerj.com While specific data for BD-6 is part of a broader family characterization, the general consensus is that beta-defensins are a key component of the host's defense against a wide range of microbial threats. prospecbio.comnih.gov

Mechanisms of Microbial Inactivation

The primary mechanism by which beta-defensins exert their antimicrobial effects is through the disruption of microbial membranes. prospecbio.comtandfonline.com However, non-membranolytic mechanisms also contribute to their activity. frontiersin.orgnih.gov

The cationic and amphipathic structure of beta-defensins allows them to electrostatically bind to and insert into the anionic microbial membranes. tandfonline.commdpi.com This interaction leads to membrane permeabilization and the formation of pores. tandfonline.comresearchgate.net The disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death. mdpi.comunits.it Different models, such as the "barrel-stave," "carpet," and "toroidal pore" models, have been proposed to explain how these peptides disrupt the membrane structure. tandfonline.com Studies on various beta-defensins have demonstrated their capacity to permeabilize the membranes of bacteria and fungi. researchgate.netnih.gov

Beyond direct membrane damage, beta-defensins can also interfere with critical intracellular processes. nih.govnih.gov Once inside the microbial cell, they can bind to negatively charged molecules like DNA and RNA, inhibiting nucleic acid synthesis and other metabolic functions. frontiersin.orgnih.gov Some defensins have been shown to inhibit cell wall synthesis by interacting with lipid precursors. nih.govpeerj.com This multifaceted approach ensures effective microbial killing and may reduce the likelihood of resistance development. nih.govfrontiersin.org

The activity of some defensins is influenced by the local redox environment. plos.orgtandfonline.com The three disulfide bonds that characterize beta-defensins are crucial for their canonical structure. tandfonline.com However, studies on human beta-defensin 1 (hBD-1) have shown that its reduced form, with broken disulfide bonds, exhibits potent antimicrobial activity that is otherwise masked in its oxidized state. plos.orgtandfonline.com This redox-dependent activity allows for functional diversity. For example, the reduced form of hBD-1 can form net-like structures that entrap bacteria, a mechanism distinct from the pore-forming activity of the oxidized form. plos.orgnih.gov This phenomenon has also been observed with other defensins, such as human alpha-defensin 6 (HD6), although the specifics of net formation can differ. plos.org The redox state can modulate not only the potency but also the target specificity of defensins. mdpi.com

Disruption of Intracellular Processes (e.g., nucleic acid synthesis)

Specificity and Potency Against Key Pathogens

Table 1: Antimicrobial Activity of Selected Beta-Defensins Against Key Pathogens

Defensin (B1577277)PathogenActivityReference
Human Beta-Defensin 3 (hBD-3)Staphylococcus aureusHigh peerj.com
Human Beta-Defensin 3 (hBD-3)Escherichia coliHigh peerj.com
Murine Beta-Defensin 14 derivativeEscherichia coliPotent asm.org
Murine Beta-Defensin 14 derivativeStaphylococcus aureusGood asm.org
Avian this compound (AvBD-6)Pseudomonas aeruginosaStrong nih.gov
Avian this compound (AvBD-6)Staphylococcus aureusStrong nih.gov

This table is illustrative and includes data from various beta-defensins to highlight the general activity profile of the family.

Immunomodulatory Functions of this compound

This compound (BD-6), a member of the diverse family of host defense peptides, demonstrates significant immunomodulatory capabilities that extend beyond its direct antimicrobial actions. These peptides act as crucial signaling molecules, bridging the innate and adaptive immune systems. Their functions include attracting various immune cells to sites of infection or inflammation and influencing their activation state and subsequent responses.

Chemoattraction of Immune Cells

Beta-defensins are structurally similar to chemokines, a family of small cytokines involved in guiding the migration of cells. This structural mimicry allows them to bind to specific chemokine receptors and recruit immune cells, a process fundamental to initiating and shaping the adaptive immune response.

Human beta-defensins are known to be chemotactic for immature dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating T-cell-mediated immunity. researchgate.netnih.gov This chemoattraction is primarily mediated through the C-C chemokine receptor type 6 (CCR6). researchgate.netnih.govwikigenes.org Immature DCs express CCR6, and its engagement by beta-defensins guides these cells to sites of microbial invasion. researchgate.netaai.org The binding of beta-defensins to CCR6 on immature DCs is a critical step in linking the innate defense at epithelial barriers with the adaptive immune response. researchgate.netwikigenes.org Studies have shown that the chemotactic effect of beta-defensins on CCR6-expressing cells is sensitive to pertussis toxin, indicating the involvement of a G protein-coupled receptor signaling pathway. researchgate.netwikigenes.org

While CCR6 is a key receptor, some evidence suggests that an as-yet-unidentified receptor, independent of CCR6, may also mediate the chemoattraction of dendritic cells by certain murine beta-defensins. frontiersin.org

The chemotactic influence of beta-defensins extends to a variety of other immune cells, contributing to a coordinated inflammatory and immune response.

Monocytes and Macrophages: Various human beta-defensins can attract monocytes. frontiersin.org This activity is dependent on the cysteine-stabilized structure of the defensin. frontiersin.org Human beta-defensin 3 (hBD-3) has been shown to induce monocyte/macrophage cell movement through the chemokine receptor CCR2. frontiersin.orgaai.org

T-Lymphocytes: Beta-defensins selectively chemoattract memory T cells (CD4+/CD45RO+). researchgate.netamazonaws.com This recruitment is also largely mediated through the CCR6 receptor, which is expressed on a subset of memory T cells. researchgate.netaai.org This directed migration is essential for a rapid and effective secondary immune response.

Mast Cells: Beta-defensins, including human beta-defensin 2 (hBD-2), act as chemoattractants for human mast cells. mdpi.comasm.org This chemotaxis is mediated through a pertussis toxin-sensitive and phospholipase C-dependent pathway. asm.org Both alpha- and beta-defensins have been shown to cause degranulation of mast cells. mdpi.comnih.gov Human beta-defensin 2 and 3 can induce degranulation in human mast cells, with hBD-3 being more potent. nih.gov This activity in mast cells appears to be mediated by the Mas-related Gene-X2 (MrgX2) receptor, independent of CCR2 and CCR6. nih.gov

Table 1: Chemoattraction of Immune Cells by Beta-Defensins

Immune Cell TypeRecruiting Beta-Defensin(s)Key Receptor(s)Reference
Immature Dendritic CellsHuman β-defensinsCCR6 researchgate.netnih.gov
Monocytes/MacrophagesHuman β-defensin 3CCR2 frontiersin.orgaai.org
Memory T-Lymphocytes (CD4+)Human β-defensinsCCR6 researchgate.netamazonaws.com
Mast CellsHuman β-defensin 2 & 3MrgX2 asm.orgnih.gov
Recruitment of Dendritic Cells (e.g., immature DC, through CCR6)

Modulation of Immune Cell Activation and Phenotype

Beyond recruitment, beta-defensins play a direct role in modulating the activation state and function of immune cells, particularly antigen-presenting cells (APCs). This function is critical for shaping the subsequent adaptive immune response.

For an effective T-cell response, T-cells require a second signal from APCs in the form of co-stimulatory molecules. Beta-defensins can induce the upregulation of these crucial molecules on APCs.

Human beta-defensin 3 (hBD-3) has been shown to increase the surface expression of CD80, CD86, and CD40 on monocytes and myeloid dendritic cells. pnas.orgfrontiersin.orgphysiology.orgcapes.gov.brnih.gov This induction of co-stimulatory molecules by hBD-3 is a key physiological event that helps bridge innate and adaptive immunity at mucosal surfaces. pnas.org Similarly, murine beta-defensin 2 (mBD-2) induces the upregulation of CD40, CD80, and CD86 on immature dendritic cells. nih.gov This activation of APCs suggests that beta-defensins not only recruit immune cells but also contribute to their maturation and function. frontiersin.org

Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize conserved molecular patterns on pathogens and initiate innate immune responses. Some beta-defensins can directly interact with and activate TLRs, providing another mechanism for immune modulation.

Murine beta-defensin 2 (mBD-2) acts as an endogenous ligand for Toll-like receptor 4 (TLR4), inducing the maturation of dendritic cells. nih.govresearchgate.net This interaction triggers a robust, type 1 polarized adaptive immune response. researchgate.net Human beta-defensin 2 (hBD-2) has also been reported to activate dendritic cells via TLR4. mdpi.com

Human beta-defensin 3 (hBD-3), on the other hand, has been shown to activate human monocytes and myeloid dendritic cells through a TLR1/2-dependent mechanism. pnas.orgfrontiersin.orgcapes.gov.brnih.govnih.gov This interaction leads to signaling through the MyD88-dependent pathway. pnas.orgnih.gov Interestingly, while some studies point to the pro-inflammatory and activating roles of beta-defensins through TLRs, others have described an inhibitory effect. For instance, hBD-3 can suppress LPS-mediated TLR4 signaling. nih.govnih.gov This suggests that the immunomodulatory role of beta-defensins can be complex and context-dependent.

Table 2: Interaction of Beta-Defensins with Toll-Like Receptors

Beta-DefensinInteracting TLR(s)EffectAffected Cell Type(s)Reference
Murine β-defensin 2 (mBD-2)TLR4Induces DC maturation and upregulation of co-stimulatory molecules.Immature Dendritic Cells nih.govresearchgate.net
Human β-defensin 2 (hBD-2)TLR4Activates dendritic cells.Dendritic Cells mdpi.com
Human β-defensin 3 (hBD-3)TLR1/TLR2Induces expression of co-stimulatory molecules.Monocytes, Myeloid Dendritic Cells pnas.orgfrontiersin.orgcapes.gov.brnih.govnih.gov
Human β-defensin 3 (hBD-3)TLR4Suppresses LPS-mediated signaling.Macrophages nih.govnih.gov
Induction of Co-stimulatory Molecules (e.g., CD80, CD86, CD40) on Antigen-Presenting Cells

Linkage between Innate and Adaptive Immunity

Beta-defensins are increasingly recognized as critical signaling molecules that bridge the initial, non-specific innate immune response and the subsequent, targeted adaptive immune response. spandidos-publications.comnih.gov They achieve this primarily by recruiting and activating key cells of the adaptive immune system. biogps.orggenecards.orgoup.comdefenage.com

Research has demonstrated that various human beta-defensins can attract immune cells such as immature dendritic cells (DCs), memory T-cells, and monocytes. wikipedia.orgspandidos-publications.commdpi.com This recruitment, or chemotaxis, is mediated through their interaction with specific chemokine receptors on the surface of these immune cells. uniprot.org While much of the initial research focused on human beta-defensin 2 (hBD-2) and 3 (hBD-3) and their interaction with C-C chemokine receptor 6 (CCR6), subsequent studies have identified C-C chemokine receptor 2 (CCR2) as another key receptor. biogps.orguniprot.orgnih.gov

Specifically for this compound, it has been identified as a ligand for CCR2. wikipedia.orgbiogps.orguniprot.org Structural studies have shown that the glycosaminoglycan (GAG) binding site on hBD-6 overlaps with its CCR2-binding site, suggesting a potential regulatory mechanism where binding to the extracellular matrix could modulate its chemotactic activity. nih.gov CCR2 is predominantly expressed on monocytes, macrophages, and dendritic cells, which are professional antigen-presenting cells (APCs). nih.gov By attracting these CCR2-expressing cells to sites of infection or inflammation, this compound can facilitate the uptake, processing, and presentation of microbial antigens to T-cells, thereby initiating an antigen-specific adaptive immune response. genecards.orgnih.gov

Furthermore, beta-defensins can activate APCs through pathways involving Toll-like receptors (TLRs). For instance, hBD-3 activates monocytes and dendritic cells via TLR1 and TLR2, leading to the upregulation of costimulatory molecules like CD80 and CD86. mdpi.comuniprot.org This activation enhances the ability of APCs to stimulate naive T-cells, further solidifying the link between the innate defense provided by defensins and the generation of adaptive immunity. defenage.comuniprot.org

Table 1: this compound and its Role in Immunity

Function Mechanism Key Receptors Involved Target Immune Cells Reference
Chemotaxis Acts as a chemoattractant, recruiting immune cells to sites of inflammation. CCR2 Monocytes, Macrophages, Dendritic Cells wikipedia.orgnih.govbiogps.orgnih.govuniprot.org
Immune Cell Activation Can lead to the maturation and activation of antigen-presenting cells (general beta-defensin function). TLR1, TLR2 (for hBD-3) Dendritic Cells, Monocytes mdpi.comuniprot.org

Roles in Physiological Processes (excluding human clinical aspects)

Beyond direct host defense, beta-defensins are involved in a variety of fundamental physiological processes, including the maintenance of tissue integrity, reproduction, and regeneration.

Contribution to Tissue Homeostasis and Barrier Integrity

Beta-defensins are key players in maintaining the health and stability of mucosal surfaces, which act as the primary barrier between the host and the external environment. nih.govnih.gov They contribute to tissue homeostasis by managing the complex relationship between the host and its resident microbial communities (the microbiome). nih.govmdpi.com By selectively controlling microbial populations, they help prevent the overgrowth of potential pathogens while preserving beneficial commensal organisms. nih.gov

The integrity of epithelial barriers is crucial for preventing microbial invasion. Beta-defensins contribute to this by not only controlling the microbial load but also by influencing epithelial cell behavior. For example, hBD-2 has been shown to help preserve epithelial barrier function by restoring the expression of E-cadherin, a key molecule in cell-cell adhesion junctions. mdpi.comresearchgate.net Similarly, alpha-defensin HD6, expressed in the gut, can form nanonet structures that trap and entangle bacteria, physically preventing them from invading the epithelium. uniprot.org A study that successfully localized native this compound protein in the skin, bone marrow, and epididymis points to its potential role in maintaining the integrity of these diverse tissues. spandidos-publications.comnih.gov

Involvement in Reproduction (e.g., male fertility)

A significant physiological role for beta-defensins has been identified within the male reproductive system. oup.comoup.com This is particularly true for this compound. High levels of DEFB106 gene transcription are detected specifically in the testis and epididymis. spandidos-publications.comnih.gov The epididymis is a critical site for sperm maturation, where sperm acquire motility and fertilizing capacity. The expression of this compound has been found to be significantly downregulated in the epididymides of men with non-obstructive azoospermia (an absence of sperm in the ejaculate), strongly implicating it in the process of sperm production or maturation. spandidos-publications.com

Further evidence comes from animal models. The rat orthologue of human DEFB106B, known as DEFB15, has been shown to be involved in the maintenance of sperm motility. nih.gov Generally, numerous beta-defensins are expressed in a highly specific, regional pattern along the epididymis, where they are secreted into the luminal fluid and coat the surface of maturing sperm. biorxiv.orgoup.comnih.gov This suggests a coordinated role in protecting sperm from pathogens and modulating their function. oup.comanimal-reproduction.org

Table 2: Expression and Postulated Function of this compound in Male Reproduction

Location of High Expression Associated Condition Postulated Function Reference
Testis, Epididymis Downregulated in non-obstructive azoospermia Involvement in sperm maturation and/or motility spandidos-publications.comnih.govnih.gov

Participation in Tissue Regeneration and Wound Healing (preclinical models)

The beta-defensin family is actively involved in the complex process of tissue repair and wound healing. nih.govfrontiersin.org Their role extends beyond preventing infection in broken skin to actively promoting tissue regeneration. wjgnet.com Preclinical studies, often using animal models such as diabetic mice where wound healing is impaired, have shown that beta-defensins can accelerate wound closure. aun.edu.egresearchgate.net

The mechanisms are multifaceted. Beta-defensins stimulate the proliferation and migration of keratinocytes, the primary cells of the epidermis, which is essential for re-epithelialization of the wound. frontiersin.org They also promote the activity of fibroblasts, the cells responsible for producing the collagen matrix that rebuilds the dermal layer. wjgnet.com For instance, hBD-3 has been shown to promote healing in infected diabetic wounds in preclinical models. nih.gov Furthermore, beta-defensins like hBD-1, -2, and -3 can promote angiogenesis (the formation of new blood vessels), a critical step in providing nutrients to the healing tissue. nih.gov While the broader family of beta-defensins is clearly integral to wound repair, as demonstrated in various preclinical settings, mdpi.comacs.org specific research focusing on the role of this compound in this process has not yet been reported.

Influence on Pigmentation Processes (comparative studies)

An emerging area of research has uncovered a surprising link between some beta-defensins and skin pigmentation. frontiersin.orgphoenixbiotech.net This function appears to be distinct from their traditional role in immunity. Comparative studies in canines revealed that a mutation in the gene for beta-defensin 103 (DEFB103) is responsible for the dominant black coat color phenotype. frontiersin.org

In humans, it has been shown that hBD-3 can act as an antagonist for the melanocortin 1 receptor (MC1R). frontiersin.org This receptor is a key regulator of skin and hair color; its activation by α-melanocyte-stimulating hormone (α-MSH) stimulates the production of the dark pigment, eumelanin. By acting as an antagonist, hBD-3 can modulate this signaling pathway. frontiersin.org However, there is currently no evidence to suggest that human defensins use this receptor to control inflammation. nih.gov At present, there are no scientific findings that specifically link this compound to the regulation of pigmentation.

Molecular Interactions and Structural Insights of Beta Defensin 6

Protein-Protein Interactions of Beta-Defensin 6

Beta-defensins share structural and functional similarities with chemokines, a family of small cytokines involved in leukocyte trafficking. nih.gov It has been established that several human beta-defensins can bind to chemokine receptors, thereby influencing immune cell migration. nih.govscienceopen.com

Human this compound specifically interacts with the CC chemokine receptor 2 (CCR2). nih.govnih.gov Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have elucidated the basis of this interaction. The binding site for CCR2 on the hBD6 molecule is a contiguous surface composed of amino acid residues from its α-helix and the loop between its β2 and β3 strands. nih.gov Research has utilized peptides derived from the N-terminal extracellular domain of CCR2 (Nt-CCR2) to map this interaction, confirming that hBD6 binds to this region. nih.govnih.gov The conformational dynamics of hBD6, specifically motions on a microsecond-to-millisecond timescale, are thought to play a role in this binding, possibly allowing the protein to adopt an optimal configuration for receptor engagement. nih.gov

While other beta-defensins, such as hBD1, hBD2, and hBD3, are known to interact with CCR6, the interaction of hBD6 with CCR6 is less characterized. nih.govscienceopen.comfrontiersin.org The primary chemokine receptor interaction identified for hBD6 remains with CCR2. nih.govnih.gov This interaction is significant as it provides a mechanism for hBD6 to chemoattract various immune cells, such as monocytes and macrophages which express CCR2, to sites of inflammation or infection. nih.govfrontiersin.org

Glycosaminoglycans (GAGs) are long, negatively charged polysaccharides found on cell surfaces and in the extracellular matrix. The interaction between defensins and GAGs is crucial for regulating leukocyte trafficking, similar to chemokine-GAG interactions. nih.govspandidos-publications.com Human this compound exhibits a notable affinity for GAGs, such as heparin. spandidos-publications.com

Structural analyses have provided detailed insights into the hBD6-GAG complex. nih.govnih.gov Using GAG model compounds like the pentasaccharide fondaparinux (B3045324) (FX) and an octasaccharide heparin derivative, studies have shown that these molecules bind to hBD6 at the α-helix and in the loops connecting the β2 and β3 strands. nih.govnih.gov NMR chemical shift perturbation (CSP) mapping has identified the specific residues involved in this interaction. researchgate.netmdpi.com For instance, upon binding to fondaparinux, significant chemical shift changes were observed for residues in the α-helix (F1, F2, D3, E4, K5, C6, N7) and the β2-β3 strands (C27, Q28, K29, S30, L31, K32). mdpi.com The involvement of three lysine (B10760008) residues (K5, K29, and K32) highlights the importance of electrostatic interactions in the binding process. mdpi.com

Interestingly, competition experiments have revealed that the binding site for GAGs on hBD6 overlaps with the binding site for the chemokine receptor CCR2. nih.govnih.gov This suggests a potential regulatory mechanism where GAG binding could modulate the interaction of hBD6 with its receptor. nih.gov

Table 1: hBD6 Residues Involved in Glycosaminoglycan (Fondaparinux) Interaction

Structural RegionResidues Showing Significant Chemical Shift Perturbation
α-HelixF1, F2, D3, E4, K5, C6, N7
β2 and β3 Strands/LoopC27, Q28, K29, S30, L31, K32

Beyond chemokine receptors and GAGs, hBD6 has been shown to interact with other host components. One notable interaction is with microvesicles shed by breast cancer cell lines. nih.gov NMR studies have been used to monitor this binding, revealing that the surface on hBD6 that binds to these microvesicles partially overlaps with the interface for CCR2 interaction. nih.gov This finding suggests a potential role for hBD6 in the tumor microenvironment, although the full implications of this interaction are still under investigation.

Interaction with Glycosaminoglycans (GAGs)

Ligand Binding Dynamics and Conformational Changes

The binding of hBD6 to its various partners is not a static process but involves significant dynamic changes in the protein's conformation. NMR spin relaxation experiments have shown that both free hBD6 and the hBD6-CCR2 complex exhibit conformational dynamics on a microsecond-to-millisecond timescale, particularly around the CCR2 binding site. nih.gov This inherent flexibility may be crucial for facilitating the binding event by allowing the protein to select the most favorable conformation for interacting with its receptor. nih.gov

The interaction with GAGs also induces distinct conformational changes. nih.govmdpi.com Upon GAG binding, the α-helix of hBD6 becomes more structured, as indicated by a reduction in the picosecond-to-nanosecond dynamics that are observed in the free state. mdpi.com High-pressure NMR spectroscopy has provided further insights, capturing an intermediate stage of the hBD6-fondaparinux interaction that suggests a cooperative binding mechanism. nih.govnih.gov This structural plasticity is a key feature that confers an additional layer of regulation in the recognition of GAGs by hBD6. nih.gov

Interaction with Microbial Components (e.g., LPS-binding activity)

A primary function of defensins is to combat microbial invasion. frontiersin.orgwikipedia.org This often involves an initial interaction with components of the microbial cell surface. wikipedia.orgacs.org Human this compound has been shown to interact with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. spandidos-publications.com

As a cationic peptide, hBD6 is electrostatically attracted to the negatively charged LPS. spandidos-publications.com The affinity of hBD6 for LPS has been measured using techniques such as bio-layer interferometry. spandidos-publications.com This binding is thought to be a critical first step in the peptide's antimicrobial mechanism against Gram-negative bacteria, potentially disrupting the bacterial membrane. spandidos-publications.comwikipedia.org Furthermore, by binding to LPS, hBD6 may also play a role in neutralizing LPS-induced inflammatory responses, a function observed for other beta-defensins. spandidos-publications.comnih.gov

Table 2: Measured Affinities of hBD6 (DEFB106) for Microbial and Host Components

Binding PartnerAffinity Measurement (Method)Significance
Lipopolysaccharide (LPS)High Affinity (Bio-layer interferometry)Antimicrobial activity, potential anti-inflammatory role. spandidos-publications.com
Heparin (a GAG)High Affinity (Bio-layer interferometry)Role in innate and adaptive immunity, chemotaxis. spandidos-publications.com

Self-Aggregation and Dimerization (e.g., "sandwich-like" model for hBD6-GAG complex)

The interaction of hBD6 with GAGs induces a notable change in its oligomeric state. nih.gov While hBD6 exists as a monomer in solution, the binding of GAGs such as fondaparinux (FX) induces its dimerization. nih.govfrontiersin.org This leads to the formation of a ternary complex with a 2:1 stoichiometry of hBD6 to the GAG chain (hBD6:FX). nih.govnih.gov

An NMR-derived model of this complex proposes a "sandwich-like" structure. nih.govnih.gov In this model, the GAG chain is positioned at the dimerization interface, making primary contact with the α-helices and the β2-β3 loops from each of the two hBD6 monomers. nih.govnih.gov This GAG-induced dimerization is a distinct property of hBD6, as other defensins like hBD2 have different modes of GAG interaction. nih.gov This unique structural arrangement provides novel insights into how hBD6 may orchestrate leukocyte recruitment through its interactions with the extracellular matrix. nih.gov

Beta Defensin 6 in Disease Pathophysiology Preclinical and in Vitro Studies

Role in Infectious Diseases (Animal Models and In Vitro)

Beta-defensins are a crucial component of the innate immune system at mucosal surfaces, providing a first line of defense against invading pathogens. Their role extends from direct antimicrobial action to modulating the host's immune response.

The interaction between beta-defensins and pathogenic bacteria is a dynamic interplay of host defense and pathogen evasion.

Bordetella bronchiseptica : Studies using murine models, which provide insights into human respiratory infections, have highlighted the importance of beta-defensins in controlling Bordetella infections. Research has shown that B. bronchiseptica can actively suppress the host's defensin (B1577277) response. For instance, infection with a wild-type strain of B. bronchiseptica in mice resulted in lower tracheal mRNA levels of mouse beta-defensin-3 (mBD-3), an ortholog of human beta-defensin-2, compared to infection with a mutant strain lacking a functional Type III secretion system (T3SS). dntb.gov.uaaai.orgnih.govresearchgate.net This T3SS is a known virulence factor that allows the bacterium to inject effector proteins into host cells, and its ability to inhibit NF-κB activation is a likely mechanism for the downregulation of inducible defensins. dntb.gov.uaaai.org This suggests that B. bronchiseptica employs its T3SS to evade a key component of the airway's innate immunity.

Pseudomonas aeruginosa : While many beta-defensins, such as HBD-2 and HBD-3, have demonstrated potent activity against the opportunistic pathogen P. aeruginosa, specific data on the direct action of human beta-defensin 6 is limited in the current literature. aai.org However, the general mechanism of beta-defensins involves disrupting the bacterial membrane, a process that is often salt-sensitive. aai.org In chronic lung diseases where host proteases like elastolytic cathepsins are overexpressed, beta-defensins can be degraded and inactivated, potentially contributing to colonization by bacteria like P. aeruginosa. aai.org

Helicobacter pylori : In the gastric mucosa, beta-defensins are key players in the defense against H. pylori. Studies have shown that H. pylori infection can modulate the expression of various defensins. For example, infection of gastric epithelial cells induces the expression of HBD-2. wjgnet.comnih.gov Conversely, some studies suggest that H. pylori may downregulate the constitutively expressed HBD-1 to facilitate its persistence. mdpi.com While direct studies on HBD-6 are sparse, one study noted a significant difference in the gastric mucosal expression of human alpha-defensin 6 (HD-6) in relation to H. pylori status, emphasizing the broader role of the defensin family in this infection. wjgnet.com The expression of different beta-defensins appears to be distinctly regulated during H. pylori infection, with HBD-2 induction being dependent on the bacterial cag Pathogenicity Island (cagPAI) and the host's NOD1 receptor. mdpi.com

PathogenModel SystemKey Findings Related to Beta-Defensins (General/Ortholog Context)Reference
Bordetella bronchisepticaMurine Model (in vivo)Wild-type strain suppresses mRNA levels of murine β-defensin-3 (ortholog of hBD-2) in the trachea via its Type III Secretion System. dntb.gov.uaaai.orgnih.gov
Helicobacter pyloriHuman Gastric Biopsies & In Vitro Cell LinesInfection induces expression of HBD-2, while potentially downregulating HBD-1. Expression of α-defensin 6 is also altered. wjgnet.comnih.govmdpi.com
Pseudomonas aeruginosaIn VitroGeneral beta-defensins (like HBD-2, HBD-3) show activity, but can be degraded by host cathepsins, which are elevated in certain chronic lung diseases. aai.org

In addition to bacteria, defensins contribute to the defense against viral and fungal pathogens, although their efficacy and mechanisms can vary.

Viral Pathogens : In the context of viral infections like Influenza A Virus (IAV), beta-defensins appear to play a role, though studies suggest they may be less potent than their alpha-defensin counterparts. In vitro research has indicated that human beta-defensins generally exhibit less neutralizing activity against IAV compared to alpha-defensins like HNP-1 to HNP-3. aai.org However, some murine beta-defensins have shown antiviral activity against influenza virus both in vitro and in vivo. mdpi.com The antiviral mechanisms of defensins are multifaceted and can include direct interaction with viral envelopes, interference with viral entry into host cells, and modulation of the host immune response. mdpi.commdpi.com

Fungal Pathogens : Defensins are a critical part of the host's antifungal defense. While human alpha-defensin 6 (HD-6) itself has weak direct antimicrobial activity, synthetic analogues of HD-6 have been shown to effectively kill Candida albicansin vitro, possibly by forming nanonet structures that entrap and damage the fungus. units.it Other beta-defensins, such as HBD-2 and HBD-3, also exhibit potent, salt-sensitive fungicidal activity against C. albicans. nih.govasm.org This action is often energy-dependent and may not necessarily involve gross disruption of the fungal membrane, suggesting an intracellular mode of action. asm.org

The role of defensins extends to parasitic protozoa, where they can exert direct antimicrobial effects or be targeted by parasitic evasion mechanisms.

Cryptosporidium parvum : This intestinal parasite is susceptible to the antimicrobial action of beta-defensins. In vitro studies have demonstrated that recombinant human beta-defensin-1 (B1578038) (HBD-1) and HBD-2 have significant antimicrobial activity against C. parvum sporozoites. nih.govnih.gov However, the parasite appears to modulate the host's defensin expression to its advantage, as C. parvum infection of intestinal epithelial cells has been shown to downregulate HBD-1 expression while inducing HBD-2. nih.govnih.gov This differential regulation suggests a complex interaction where the host attempts to clear the parasite while the parasite tries to create a more favorable niche for survival. oup.com

Giardia lamblia : This common intestinal parasite has developed strategies to counteract host defensins. In vitro experiments have revealed that Giardia trophozoites release cysteine proteases that can degrade host defensins. Specifically, human alpha-defensin 6 (HD-6) was shown to be cleaved by the parasite-secreted proteases CP14019 and CP16779. nih.gov This proteolytic degradation represents a clear mechanism of immune evasion, disabling a key component of the host's mucosal defense.

The evolutionary arms race between hosts and pathogens has led to the development of sophisticated microbial strategies to evade antimicrobial peptides like beta-defensins.

Proteolytic Degradation : One of the most direct evasion tactics is the enzymatic destruction of defensins. As mentioned, the parasite Giardia lamblia secretes proteases that cleave defensins. nih.gov Similarly, the periodontal pathogen Porphyromonas gingivalis produces proteases in its culture supernatants that can degrade various human alpha- and beta-defensins, including HBD1, HBD2, and HBD3. nih.gov This proteolytic capability is thought to be a significant virulence factor, allowing the bacterium to neutralize the local innate immune response. nih.govfrontiersin.org In addition to pathogen-derived proteases, host proteases like cathepsins, which can be upregulated during chronic inflammation, can also degrade and inactivate beta-defensins. aai.org

Other Evasion Mechanisms : Beyond protease secretion, pathogens employ other strategies. These include:

Alteration of Surface Charge : Some bacteria modify their cell surface to reduce its net negative charge, thereby repelling the cationic defensin peptides. This can be achieved by modifying lipopolysaccharide (LPS) or teichoic acids. mdpi.comnih.gov

Sequestration/Binding : Pathogens can release molecules that bind to and neutralize defensins. For example, bacterial extracellular DNA (eDNA) can bind to defensins and inhibit their lethal effects. nih.govasm.org

Modulation of Parasitic Infections (in vitro data)

Involvement in Inflammatory Conditions (Preclinical Models)

Beyond their direct antimicrobial roles, beta-defensins are increasingly recognized as important immunomodulators, capable of shaping inflammatory responses.

Preclinical and in vitro studies show that beta-defensins can have dual, context-dependent effects on inflammation, sometimes promoting and at other times suppressing inflammatory pathways.

The immunomodulatory effects are often mediated through interactions with host cell receptors, such as chemokine receptors (e.g., CCR2, CCR6), which allows them to act as chemoattractants for immune cells like dendritic cells, T-cells, and macrophages. frontiersin.orgmdpi.comfrontiersin.org

Studies on human beta-defensin 3 (HBD-3) have shown that it can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS. frontiersin.orgnih.gov This anti-inflammatory effect has also been observed in vivo in mouse models. frontiersin.org Similarly, human beta-defensin 2 (HBD-2) has been shown to mitigate the release of TNF-α and IL-1β from human peripheral blood mononuclear cells and dendritic cells, while increasing the anti-inflammatory cytokine IL-10. frontiersin.org This suppression of pro-inflammatory cytokines by HBD-2 was found to be dependent on signaling through the CCR2 receptor. frontiersin.org This suggests that in certain inflammatory contexts, beta-defensins can act to dampen excessive inflammation and contribute to the restoration of homeostasis.

β-DefensinModel SystemObserved Effect on Cytokine ModulationReference
Human β-Defensin 2 (hBD-2)Human PBMCs & Dendritic Cells (in vitro)Suppressed LPS-induced secretion of TNF-α, IL-12, and IL-1β. Increased secretion of the anti-inflammatory cytokine IL-10. frontiersin.org
Human β-Defensin 3 (hBD-3)Murine Macrophages (in vitro) & Mouse Model (in vivo)Inhibited the accumulation of TNF-α and IL-6 proteins in LPS-stimulated macrophages. frontiersin.orgnih.govbiorxiv.org
Human β-Defensin 3 (hBD-3)Human and Mouse Macrophages (in vitro)Limited classical inflammatory polarization, resulting in decreased secretion of inflammatory cytokines. biorxiv.org

Contribution to Chronic Inflammation

Beta-defensins are key components of the innate immune system, acting as endogenous "alarmins" that signal the presence of danger and modulate inflammatory responses. frontiersin.org However, the dysregulation of these peptides can contribute to the pathology of chronic inflammatory conditions.

In the context of inflammatory bowel diseases (IBD) , the expression of β-defensins is altered. nih.govnih.gov While some β-defensins like HBD-2 and HBD-3 are often upregulated in ulcerative colitis, the picture in Crohn's disease is more complex, with some studies showing decreased levels. frontiersin.orgnih.gov The close relationship between a dysregulated microbiome and altered β-defensin expression is a key area of investigation in IBD. nih.gov Defective expression of β-defensins may lead to reduced killing of certain microorganisms, contributing to the dysbiosis and chronic inflammation characteristic of IBD. nih.gov

In psoriasis , a chronic inflammatory skin disease, β-defensins, including the human ortholog of mouse BD-6, are found at abnormally high levels in psoriatic lesions even without infection. psoriasis.org These peptides are considered pro-inflammatory factors in the development of the disease. psoriasis.org Increased gene copy number of β-defensins has been associated with a higher risk of developing psoriasis. nih.gov Animal models, such as those involving the overexpression of Stat3 in keratinocytes (K5.Stat3C mice), which develop psoriasis-like lesions, have been instrumental in studying the role of these peptides. kochi-u.ac.jp Research using cluster knockout mice, where multiple defensin genes are removed, has shown that defensins are significant contributors to the development of psoriasis and associated itch. psoriasis.org

ConditionModel/SystemKey FindingsReference
Inflammatory Bowel Diseases (IBD)Clinical studies and preclinical modelsAltered expression of β-defensins is observed, potentially contributing to dysbiosis and chronic inflammation. frontiersin.orgnih.govnih.govnih.gov
PsoriasisPsoriatic lesion analysis, genetic studies, mouse modelsAbnormally high levels of β-defensins act as pro-inflammatory factors. Increased gene copy number is linked to higher disease risk. psoriasis.orgnih.gov

This compound in Degenerative Processes (Animal Models)

Emerging evidence from animal models suggests a surprising and concerning role for β-defensin 6 in degenerative processes, particularly in muscle tissue.

Muscle Degeneration in this compound Overexpression Models (e.g., transgenic mice)

To investigate the in vivo functions of β-defensins, researchers developed transgenic mice that overexpress mouse beta-defensin-6 (mBD-6). physiology.orgnih.govumh.es Unexpectedly, these mice exhibited a severe phenotype characterized by progressive muscle degeneration, reminiscent of human muscular dystrophy. physiology.orgnih.gov

Key observations in these transgenic mice included:

Reduced lifespan and poor growth : The mice had a significantly shorter lifespan and failed to thrive compared to their wild-type littermates. physiology.orgnih.gov

Progressive myofiber degeneration : Histological analysis of skeletal muscle revealed ongoing degeneration and regeneration of muscle fibers. physiology.org

Functional muscle impairment : The mice displayed signs of muscle weakness and impaired physical function. physiology.orgnih.gov

Elevated serum creatine (B1669601) kinase activity : This biochemical marker is indicative of muscle damage. physiology.orgnih.gov

Centronucleated myofibers : A pathological feature where the nuclei of muscle cells are located centrally instead of at the periphery. physiology.orgnih.gov

Accumulation of IκBα : This finding suggests a potential link to apoptosis in certain types of muscular dystrophy. physiology.orgnih.gov

These findings from mBD-6 transgenic mice provide the first in vivo evidence that dysregulated expression of a β-defensin can lead to severe tissue degeneration, suggesting a potential link between the innate immune system and degenerative diseases. physiology.orgnih.gov

Phenotypic FeatureObservationReference
Lifespan and GrowthShort lifespan and poor growth physiology.orgnih.gov
Muscle HistologyProgressive myofiber degeneration and centronucleated myofibers physiology.orgnih.gov
Muscle FunctionFunctional muscle impairment physiology.orgnih.gov
Biochemical MarkersElevated serum creatine kinase activity physiology.orgnih.gov
Molecular PathwaysAccumulation of IκBα, suggesting a link to apoptosis physiology.orgnih.gov

Potential Linkages to Other Degenerative Conditions

The striking results from the mBD-6 overexpression models open up new avenues of research into the potential involvement of β-defensins in other degenerative conditions where chronic inflammation is a contributing factor. While direct evidence linking BD-6 to other specific degenerative diseases is still emerging, the established cytotoxic potential of defensins on mammalian cells provides a plausible mechanism for their involvement in tissue damage. physiology.orgnih.gov Further research is needed to explore these potential linkages.

Preclinical Studies in Cancer Research

The role of β-defensins in cancer is complex and appears to be context-dependent, with some studies suggesting a tumor-promoting role and others an inhibitory one. nih.gov Research on this compound is beginning to shed light on its specific interactions within the tumor microenvironment.

Effects on Cancer Cell Proliferation and Migration (in vitro)

The effect of β-defensins on cancer cell proliferation and migration is a subject of ongoing investigation, with conflicting reports for different defensins and cancer types. nih.gov Some studies have shown that certain human β-defensins can stimulate the proliferation of tumor cells in vitro. mdpi.com Conversely, other research indicates that some β-defensins can inhibit cancer cell migration. iiarjournals.org For instance, human β-defensin 3 (hBD-3) has been shown to suppress the migration of head and neck cancer cells and colon cancer cells. iiarjournals.orgresearchgate.net While specific data on the direct effect of this compound on the proliferation and migration of a wide range of cancer cells is still limited, the broader family of β-defensins demonstrates the potential for these peptides to influence key aspects of cancer progression.

Interaction with Cancer Microvesicles (e.g., breast cancer)

A significant finding in the context of cancer is the interaction of human β-defensin 6 (hBD-6) with microvesicles shed by breast cancer cell lines. nih.govgenecards.org Using nuclear magnetic resonance (NMR) spectroscopy, researchers have elucidated the structural basis of this interaction. nih.govgenecards.org

Key findings from these studies include:

Structural determination of hBD-6 : The three-dimensional structure of hBD-6 was solved, revealing a conserved β-defensin domain. nih.gov

Binding to breast cancer microvesicles : NMR studies demonstrated that hBD-6 directly interacts with microvesicles released from breast cancer cells. nih.govgenecards.org

Overlapping binding sites : The surface on hBD-6 that binds to the microvesicles partially overlaps with the interface that interacts with the chemokine receptor CCR2, a receptor implicated in inflammation and cancer. nih.gov

This interaction between hBD-6 and cancer-derived microvesicles suggests a potential role for this defensin in cell-to-cell communication within the tumor microenvironment. nih.gov These findings offer new insights into the structure-function relationship of hBD-6 and its interactions, which could be promising for the design of novel anticancer agents. nih.govgenecards.org

Area of ResearchModel/SystemKey FindingsReference
Cancer Cell Proliferation/MigrationIn vitro cancer cell lines (general β-defensins)Effects are context-dependent; some β-defensins promote proliferation while others inhibit migration. nih.govmdpi.comiiarjournals.orgresearchgate.net
Interaction with Cancer MicrovesiclesBreast cancer cell lines, NMR spectroscopyhBD-6 binds to microvesicles shed by breast cancer cells, with the binding surface partially overlapping the CCR2 chemokine receptor interface. nih.govgenecards.org

Modulation of Tumor Microenvironment (e.g., angiogenesis in ovarian cancer models)frontiersin.org

Beta-defensins, a family of small cationic peptides, are increasingly recognized for their role beyond innate immunity, extending to the complex modulation of the tumor microenvironment (TME). nih.gov The TME, a dynamic network of cancer cells, stromal cells, immune cells, and extracellular matrix components, is crucial for tumor initiation, progression, and metastasis. nih.govfrontiersin.orgnih.gov Beta-defensins can influence this environment by acting as chemoattractants, recruiting various immune cells and thereby shaping the cellular landscape of the tumor. mdpi.comfrontiersin.org While extensive research has focused on human beta-defensin-1, -2, and -3, the principles of their interaction with the TME provide a framework for understanding the potential roles of other members like this compound (DEFB106).

In preclinical and in vitro studies, beta-defensins have been shown to exert immunomodulatory functions, primarily through their interaction with chemokine receptors, such as CCR6 and CCR2. mdpi.com This interaction allows them to recruit immune cells like immature dendritic cells (DCs) and memory T cells to specific sites. nih.govcore.ac.uk This chemotactic function is a key mechanism by which beta-defensins modulate the TME, which can lead to either pro-tumor or anti-tumor outcomes depending on the cancer type and the specific cells recruited. nih.govnih.gov

A significant aspect of TME modulation by beta-defensins is their contribution to tumor angiogenesis—the formation of new blood vessels, which is essential for tumor growth and spread. researchgate.net This has been notably demonstrated in ovarian cancer models. Studies have revealed that beta-defensins secreted by ovarian cancer epithelial cells can recruit dendritic cell precursors into the TME via the chemokine receptor CCR6. oncotarget.com Within the tumor, the presence of Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic factor, transforms these recruited DCs into endothelial-like cells. nih.gov These transformed cells then participate directly in vasculogenesis, the formation of new blood vessels, thereby promoting tumor vascularization and progression. nih.govoncotarget.com This process highlights a critical link between the immune-modulating properties of beta-defensins and the vascular development within a tumor.

The mechanism involves a cooperative effect between beta-defensins and VEGF-A. oncotarget.com Beta-defensins act as the initial recruitment signal for CD11c+ DC precursors, while VEGF-A, which is often overexpressed by ovarian tumors, drives their differentiation into cells that contribute to the tumor's blood supply. nih.govresearchgate.net This finding suggests that tumor cells can exploit the chemoattractant properties of beta-defensins to foster a vascular network that supports their growth. researchgate.net While these specific studies on ovarian cancer have primarily implicated human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3), the shared mechanism of CCR6-mediated chemotaxis among beta-defensins suggests a potential for similar roles for other family members. nih.govspandidos-publications.com

The table below summarizes key research findings from preclinical and in vitro studies on the role of beta-defensins in modulating the tumor microenvironment, with a focus on angiogenesis.

Study FocusBeta-Defensin(s) ImplicatedModel SystemKey FindingsOutcome
Ovarian Cancer Vasculogenesis hBD-2, hBD-3Ovarian Mouse Model; Human Ovarian Cancer TissuesBeta-defensins recruit CD11c+ dendritic cell precursors via CCR6. nih.govoncotarget.comRecruited cells are transformed by VEGF-A into endothelial-like cells, promoting tumor vasculogenesis and progression. nih.gov
Squamous Cell Carcinoma (SCC) Angiogenesis hBD-1, hBD-2, hBD-4In vitro endothelial cell migration assays; SCC tissue samplesΔNp63-regulated beta-defensins stimulate the migration of lymphatic and blood endothelial cells in a CCR6-dependent manner. spandidos-publications.comIncreased density of blood and lymphatic vessels, associated with poor prognosis. spandidos-publications.com
General Tumorigenesis Mouse β-defensin 14 (ortholog of hBD-3)Fibrosarcoma Mouse ModelRecruits CCR6+ B cells into the tumor. mdpi.comB cells promote CXCL2 expression, leading to enhanced angiogenesis and tumor growth. mdpi.com

These findings from various cancer models underscore the significant role of the beta-defensin family in shaping the tumor microenvironment. Their ability to recruit specific immune cell populations, which are then co-opted by other tumor-secreted factors like VEGF-A, demonstrates a sophisticated mechanism of tumor progression. While direct evidence for this compound in ovarian cancer angiogenesis is still emerging, its characterization as a chemotactic peptide suggests it may participate in similar pathways.

Advanced Methodological Approaches in Beta Defensin 6 Research

Genomics and Transcriptomics

Genomic and transcriptomic studies have provided fundamental insights into the expression and regulation of the gene encoding Beta-defensin 6, DEFB106.

RNA-seq and qPCR for Expression Analysis: The transcription of the DEFB106 gene has been detected in several human tissues, with high levels observed in the epididymis, testis, and lung. spandidos-publications.com Quantitative real-time PCR (qPCR) has been a important tool in quantifying DEFB106 mRNA levels in various cell types and tissues under different conditions. For instance, qPCR has been used to analyze the expression of porcine beta-defensins in different tissues, revealing distinct expression patterns. nih.gov In chickens, qPCR was employed to study the expression of avian beta-defensin 8 in immune cell lines following treatment with lipopolysaccharide (LPS), a component of bacterial cell walls. animbiosci.org

Copy Number Variation (CNV) Detection: The genomic region on chromosome 8p23.1, which includes DEFB106, is known to be a copy number variable region. nih.govkarger.com This means that the number of copies of the DEFB106 gene can vary between individuals. nih.govkarger.com Methods like paralogue ratio test (PRT) have been used to determine the diploid copy number of this beta-defensin cluster, which can range from 1 to 12 copies. nih.gov Studies in pigs have also shown notable CNVs in several beta-defensin genes, and a positive correlation between gene copy number and expression levels has been observed for some of these genes. mdpi.com This variation in gene dosage is thought to play a role in modulating immune responses. mdpi.comfrontiersin.org

Proteomics and Peptidomics for this compound Characterization

Proteomic and peptidomic techniques have been crucial for the direct identification and characterization of the this compound peptide.

Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been used to determine the molecular mass of recombinant human this compound. The measured molecular mass of approximately 5561.9 Da was consistent with its predicted theoretical mass of 5562.6 Da. spandidos-publications.com Mass spectrometry is also a key component in broader proteomic studies, such as the analysis of beta-defensins in bovine milk, where it is used to identify and quantify these peptides in healthy versus mastitic cows. researchgate.net

Liquid Chromatography: Liquid chromatography, often coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying peptides from complex biological samples. researchgate.net This technique has been instrumental in purifying and analyzing beta-defensins from various sources.

Structural Biology Techniques

Understanding the three-dimensional structure of this compound is essential for deciphering its function and mechanism of action.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary technique used to solve the solution structure of human this compound (hBD-6). nih.gov These studies revealed that hBD-6 possesses the classic beta-defensin fold, characterized by a three-stranded antiparallel beta-sheet, which is a common structural feature among defensin (B1577277) family members. spandidos-publications.comnih.govpnas.orgfrontiersin.orgresearchgate.net NMR has also been employed to investigate the interaction of hBD-6 with other molecules, such as glycosaminoglycans and the chemokine receptor CCR2. nih.govnih.govresearchgate.net By monitoring chemical shift perturbations, researchers can map the binding surfaces on the protein. nih.govresearchgate.net

Circular Dichroism Spectroscopy: This technique has been used to estimate the secondary structure content of recombinant this compound. These analyses confirmed that the predominant secondary structure is the β-sheet, which is characteristic of the β-defensin family. spandidos-publications.com

Bioinformatics and Computational Modeling

Bioinformatics and computational approaches have become indispensable for predicting and analyzing various aspects of this compound biology.

Gene Discovery and Analysis: Bioinformatic tools have been instrumental in the initial discovery of beta-defensin genes, including DEFB106, by screening expressed sequence tag (EST) and genomic databases. nih.govoup.com Computational methods have been used to predict the full-length coding sequences and gene structures of beta-defensins. nih.gov Phylogenetic analysis helps to understand the evolutionary relationships between beta-defensins within and across species. nih.govresearchgate.net

Protein-Protein Interaction Networks and Molecular Docking: Computational models have been used to predict the interaction of this compound with other proteins, such as its putative receptor CCR2. genecards.orggenecards.org Molecular docking simulations can provide insights into the specific residues involved in these interactions. nih.gov For instance, an NMR-derived model of the hBD-6/CCR2 complex revealed a contiguous binding surface on hBD-6. nih.gov

Molecular Modeling: In the absence of experimentally determined structures, molecular modeling can be used to predict the three-dimensional structure of beta-defensins based on the known structures of homologous proteins. windows.netmdpi.com These models can then be used for further functional analysis.

In Vitro Cellular Models

Cellular models provide a controlled environment to study the biological activities of this compound.

Epithelial Cell Lines: Human epithelial cell lines, such as the lung adenocarcinoma cell line A549 and the colon epithelial cell lines HT-29 and Caco-2, have been used to study the expression and regulation of beta-defensins. aai.orgaai.orgexp-oncology.com.ua For example, studies have shown that while some epithelial cells constitutively express beta-defensins like hBD-1, the expression of others, such as hBD-2, can be induced by inflammatory stimuli like IL-1α or bacterial infection. aai.org The A549 cell line has been used in co-culture experiments with monocytic cells to investigate the induction of beta-defensin expression in response to LPS. aai.org

Immune Cell Cultures: Primary immune cells and immune cell lines are used to investigate the immunomodulatory functions of beta-defensins. For example, the murine monocyte cell line RAW264.7 has been used to show that a beta-defensin can prevent LPS-induced tumor necrosis factor (TNF)-alpha secretion. researchgate.net Human myelomonocytic cell lines like THP-1 and peripheral blood monocyte-derived macrophages have been used to demonstrate the anti-inflammatory effects of hBD-3. nih.gov

Genetically Engineered Animal Models

Animal models are invaluable for studying the in vivo functions of this compound.

Knockout Mice: While specific information on this compound knockout mice is limited in the provided search results, the use of knockout models for other defensins demonstrates their utility. These models, where a specific gene is inactivated, are crucial for understanding the physiological role of the protein in host defense and other biological processes.

Transgenic Overexpression Models: Mouse models that overexpress beta-defensins have been created. For instance, overexpression of a beta-defensin in mice has been shown to induce progressive muscle degeneration, highlighting potential pathological roles when expression is dysregulated. nih.gov These models are essential for studying the consequences of elevated defensin levels.

Functional Assays for Antimicrobial and Immunomodulatory Activity

A variety of functional assays are employed to directly measure the biological activities of this compound.

Antimicrobial Assays:

Microbroth Dilution Assay: This method is used to determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism. It has been used to assess the antimicrobial activity of beta-defensins against a broad spectrum of bacteria. researchgate.net

Radial Diffusion Assay: This agar-based assay measures the ability of a peptide to create a zone of bacterial growth inhibition. researchgate.netaai.orgersnet.org It has been used to demonstrate the antimicrobial activity of recombinant this compound against Escherichia coli, Staphylococcus aureus, and Candida albicans. spandidos-publications.comnih.gov

Immunomodulatory Assays:

Chemotaxis Assays: These assays measure the ability of a peptide to attract immune cells, a key immunomodulatory function. pnas.org Chemotaxis of T-lymphocytes and immature dendritic cells can be assessed using systems like the ChemoTx System. plos.org Beta-defensins have been shown to act as chemoattractants for various immune cells. pnas.orgnih.govmdpi.com

The table below summarizes some of the key research findings obtained using these advanced methodological approaches.

Methodological Approach Key Finding for this compound or Related Defensins Reference
qPCR High DEFB106 mRNA expression in human epididymis, testis, and lung. spandidos-publications.com
CNV Detection DEFB106 is located in a copy number variable region on chromosome 8p23.1. nih.govkarger.com
Mass Spectrometry Determined the molecular mass of recombinant hBD-6 to be ~5.56 kDa. spandidos-publications.com
NMR Spectroscopy Solved the solution structure of hBD-6, revealing a classic β-defensin fold. nih.gov
Bioinformatics Identified novel porcine beta-defensins by screening EST databases. nih.gov
In Vitro Cell Culture Showed that bacterial infection can induce hBD-2 expression in colon epithelial cells. aai.org
Radial Diffusion Assay Demonstrated antimicrobial activity of recombinant hBD-6 against E. coli, S. aureus, and C. albicans. spandidos-publications.comnih.gov
Chemotaxis Assay Human beta-defensins chemoattract memory T cells and immature dendritic cells. pnas.org

Future Research Directions and Unanswered Questions Regarding Beta Defensin 6

Elucidation of Novel Functions and Mechanisms

Initially recognized for their role in innate immunity, defensins are now understood to have diverse functions. spandidos-publications.com Future research should continue to explore novel roles for DEFB6 beyond its established antimicrobial and immunomodulatory activities. spandidos-publications.comscienceopen.com Emerging evidence suggests that beta-defensins are involved in a variety of cellular processes, including cell proliferation, migration, and differentiation. nih.gov Some studies have even pointed towards a potential role for beta-defensins in cancer, where they can act as either tumor suppressors or promoters depending on the context. nih.govfrontiersin.org For instance, some beta-defensins are downregulated in many carcinomas, suggesting a tumor-suppressive function, while others are upregulated and may promote tumorigenesis. frontiersin.org There is also growing interest in the potential role of beta-defensins in neuroinflammation and neurodegenerative diseases. nih.govoup.com Investigating whether DEFB6 shares these or has other unique functions, and elucidating the underlying molecular mechanisms, will be a critical area of future study.

Exploration of Beta-Defensin 6 Interplay with the Microbiome

The intricate relationship between host antimicrobial peptides and the commensal microbiota is a burgeoning field of research. Beta-defensins are key regulators of the microbial composition on epithelial surfaces. mdpi.comnih.govdntb.gov.ua They play a crucial role in maintaining homeostasis by preventing bacterial overgrowth and invasion of the epithelium. nih.gov Alterations in defensin (B1577277) expression can lead to dysbiosis, an imbalance in the microbiota, which is associated with inflammatory conditions like Crohn's disease. nih.govnih.gov Future studies should specifically focus on how DEFB6 expression influences the composition and function of the microbiome in various tissues where it is expressed, such as the epididymis, testis, and lung. spandidos-publications.com Understanding this interplay could reveal how DEFB6 contributes to health and disease in these specific anatomical locations.

Investigation of Environmental and Genetic Factors Influencing DEFB6 Function

The expression and function of beta-defensins can be influenced by a variety of environmental and genetic factors. For example, the expression of some beta-defensins is induced by inflammatory stimuli and bacterial components like lipopolysaccharide (LPS). oup.comnih.gov Genetic polymorphisms, such as single-nucleotide polymorphisms (SNPs), in defensin genes can affect an individual's susceptibility to various diseases. wikipedia.orgnih.govnih.govroutledge.com Research into how environmental exposures and specific genetic variants of the DEFB6 gene impact its expression levels and functional activity is warranted. Such studies could help to explain individual differences in susceptibility to infections and inflammatory diseases.

Development of Advanced In Vivo Models for Mechanistic Studies

To fully understand the in vivo functions of DEFB6, the development of more sophisticated animal and organoid models is essential. While knockout mouse models for other beta-defensins, such as mBD-1, have provided valuable insights, they have also highlighted the potential for functional redundancy among defensins. mdpi.comnih.govaai.org The creation of specific Defb6 knockout or conditional knockout mouse models would allow for a detailed examination of its role in host defense, fertility, and inflammation. genecards.org Furthermore, the use of organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, can provide a powerful platform for studying DEFB6 in a more physiologically relevant context, such as in intestinal or respiratory organoids. medsci.orgmdpi.compnas.orgnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of DEFB6 System Biology

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a holistic understanding of DEFB6's role in complex biological networks. By combining these "multi-omics" datasets, researchers can identify the upstream regulatory pathways that control DEFB6 expression and the downstream effector pathways that are modulated by the DEFB6 peptide. This approach can help to build comprehensive models of how DEFB6 functions within the broader context of the immune system and other physiological processes, moving beyond the study of a single molecule to its role within an entire biological system.

Identification of Specific Receptor Interactions Beyond CCR6/CCR2 for DEFB6

Several beta-defensins are known to exert their immunomodulatory effects by interacting with chemokine receptors, most notably CCR6 and CCR2. mdpi.com This interaction links the innate and adaptive immune systems by recruiting immune cells like T cells and dendritic cells. mdpi.comfrontiersin.org While DEFB6 is predicted to have chemoattractant activity and CCR6 chemokine receptor binding activity, further experimental validation is needed. alliancegenome.org Future research should aim to definitively identify the specific cell surface receptors that DEFB6 interacts with. Uncovering novel receptor interactions beyond the known defensin receptors could reveal new signaling pathways and cellular responses mediated by DEFB6, expanding our understanding of its immunomodulatory capabilities.

Understanding the Role of this compound in Cross-Species Immunity and Pathogenesis

The beta-defensin gene family has undergone rapid evolution, with significant variation in gene copy number and sequence across different species. wikipedia.orgfrontiersin.orgneueve.comnih.gov This evolutionary diversification suggests that beta-defensins have adapted to combat species-specific pathogens. spandidos-publications.com Comparative studies of DEFB6 orthologs in different species, such as non-human primates and rodents, can provide valuable insights into its conserved and species-specific functions. nih.govresearchgate.netnih.gov Understanding how DEFB6 contributes to immunity in other species can shed light on the co-evolution of host defense mechanisms and pathogens, and may reveal fundamental principles of innate immunity that are broadly applicable across vertebrates. wikipedia.org

Q & A

Q. Ensuring transparency in BD6 studies with industry partnerships

  • Disclose all funding sources and conflicts of interest in manuscripts . Share raw data via FAIR-aligned repositories (e.g., Zenodo) to enable independent verification .

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